molecular formula C8H10N4S B3055195 4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 6334-90-3

4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3055195
CAS No.: 6334-90-3
M. Wt: 194.26 g/mol
InChI Key: DMJNONNIEFCAML-UHFFFAOYSA-N
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Description

4-Propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound built on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a privileged template in medicinal chemistry due to its structural similarity to purine bases . This specific derivative, featuring a propylsulfanyl substituent at the 4-position, is of significant interest in early-stage drug discovery research, particularly in the development of targeted protein kinase inhibitors. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-documented pharmacophore in the design of potent anticancer agents. Recent scientific studies have demonstrated that derivatives of this scaffold can function as effective epidermal growth factor receptor inhibitors (EGFRIs), targeting both wild-type (EGFR WT ) and mutant forms (EGFR T790M ) . Such inhibitors have shown promising in vitro anti-proliferative activity against various human cancer cell lines and can induce apoptosis and cell cycle arrest . The propylsulfanyl side chain in this compound is a key functional group that can be utilized for further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. As a versatile synthetic intermediate, it enables the construction of a diverse compound library for high-throughput screening against a range of biological targets. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-2-3-13-8-6-4-11-12-7(6)9-5-10-8/h4-5H,2-3H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNONNIEFCAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282727
Record name NSC27626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6334-90-3
Record name MLS002639171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC27626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis of Pyrazolo[3,4-d]Pyrimidine

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves the fusion of 5-aminopyrazole-4-carbonitrile derivatives with urea or thiourea under high-temperature conditions. For example, heating 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea at 180°C yields 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. Subsequent chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) generates reactive 4,6-dichloro intermediates, which serve as pivotal precursors for further functionalization.

Nucleophilic Substitution at Position 4

Chloride Displacement with Propylthiol

The 4-chloro substituent in intermediates like 4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution (SN2) with propylthiolate anions. This reaction is optimized in polar aprotic solvents (e.g., dimethylformamide, DMSO) using a base such as sodium hydride (NaH) to deprotonate 1-propanethiol.

Procedure :

  • Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equiv) in anhydrous DMF.
  • Add 1-propanethiol (1.2 equiv) and NaH (1.5 equiv) at 0°C.
  • Stir at 80°C for 12–24 hours.
  • Quench with ice water and extract with ethyl acetate.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insight :
The reaction proceeds via a bimolecular mechanism, where the propylthiolate anion attacks the electrophilic C4 position, displacing chloride. Steric and electronic factors favor SN2 over elimination (E2) due to the planar geometry of the heterocycle and the strong leaving group ability of chloride.

Alternative Sulfur Incorporation Strategies

Thiosemicarbazide Intermediates

Hydrazinyl derivatives, such as 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, react with alkyl isothiocyanates to form thiosemicarbazides. While this method primarily targets nitrogen-linked sulfur groups, modifications could adapt it for direct C–S bond formation.

Suzuki Coupling with Sulfur-Containing Boronic Acids

Though less common, palladium-catalyzed cross-coupling of 4-chloro derivatives with sulfur-functionalized boronic acids (e.g., propylsulfanylphenylboronic acid) offers a route to install the propylsulfanyl group. However, this method requires stringent anhydrous conditions and specialized catalysts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The propylsulfanyl group exhibits characteristic triplets for CH₂ groups (δ 1.0–1.5 ppm) and a multiplet for the SCH₂ moiety (δ 2.5–3.0 ppm). The pyrazolo[3,4-d]pyrimidine protons resonate as singlets between δ 8.0–9.0 ppm.
  • ¹³C NMR : The C4 sulfur-linked carbon appears at δ 120–125 ppm, while the quaternary carbons of the fused ring system resonate at δ 140–160 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak for C₈H₁₀N₄S ([M+H]⁺) is observed at m/z 197.0453, consistent with the theoretical mass.

Synthetic Challenges and Optimization

Competing Elimination Reactions

Elevated temperatures or excessive base can promote E2 elimination, yielding dehydrohalogenated by-products. Mitigation strategies include:

  • Using mild bases (e.g., K₂CO₃ instead of NaH).
  • Lowering reaction temperatures (40–60°C).

Protecting Group Management

The 1H position may require protection during synthesis. For example, a phenyl group at N1 (as in 1-phenyl derivatives) can be removed via hydrogenolysis or acidic hydrolysis post-functionalization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantage Reference
SN2 with Propylthiolate 65–75 12–24 High regioselectivity
Thiosemicarbazide Route 40–50 24–48 Compatible with diverse nucleophiles
Suzuki Coupling 30–40 48–72 Enables aromatic sulfur incorporation

Chemical Reactions Analysis

Types of Reactions

4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylsulfanyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Propylthiol, halides, amines, alcohols, and suitable solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo derivative recognized for its diverse biological activities and potential therapeutic applications. The applications of 1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine are primarily found in medicinal chemistry and drug development. Its structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

1-Phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Derivatives of this compound can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer cell proliferation and survival . Modifications in the pyrazolo[3,4-d]pyrimidine moiety allow for enhanced binding affinity to these biological targets, making them potential candidates for anticancer therapies.

Anti-tubercular Activity

A pyrazolo[3,4-d]pyrimidine derivative, 4,5-Dihydro-4-(phenyl)-3-methyl-1-(10H-phenothiazin-8-yl)-1H-pyrazolo[3,4-d]pyrimidine-6-thiol (4a) , was synthesized and evaluated for anti-tubercular activity. The compound exhibited promising results against tuberculosis.

Anticancer Drug Discovery

Researchers have designed and synthesized new pyrazolo[3,4-d]pyrimidine derivatives, along with glycosyl amino derivatives and thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, hold promise for developing novel CDK2 inhibitors.

Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potential kinase inhibitors. Their ability to modulate protein tyrosine kinases (PTKs) involved in cellular processes makes them valuable candidates for drug development.

Antiangiogenic Activity

Compound 12b from the pyrazolo[3,4-d]pyrimidine series demonstrated excellent antiangiogenic activity by disrupting wound healing patterns in endothelial cells. This effect may contribute to its anticancer properties.

EGFR Inhibitors

New 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . The synthesized compounds were designed to have the pharmacophoric features of EGFR inhibitors .

Antitumor Agents

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine exhibited IC₅₀ values of <10 μM against mycobacterial strains, highlighting the role of sulfanyl groups in antimycobacterial activity .
  • 4-Hydroxy-1-phenylpyrazolo[3,4-d]pyrimidine (a xanthine oxidase inhibitor) underscores the importance of polar substituents in enzyme-targeted therapies .
  • 4-Methylthio-1H-pyrazolo[3,4-d]pyrimidine derivatives showed moderate efficacy in kinase inhibition assays, suggesting room for optimization via alkyl chain elongation .

Biological Activity

4-Propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family. Its structure features a fused pyrazole and pyrimidine ring system with a propylsulfanyl group at the fourth position of the pyrazole ring. This unique configuration contributes to its diverse biological activities, which have garnered attention for potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Properties

Research indicates that 4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significant anticancer activity. It has been studied as a potential inhibitor of epidermal growth factor receptor (EGFR), which is crucial in various cancers. For instance, derivatives of this compound have shown promising in vitro anti-proliferative effects against A549 and HCT-116 cancer cells, with one derivative demonstrating an IC50 of 0.016 µM against wild-type EGFR and notable activity against mutant EGFR (T790M) .

The compound's mechanism involves binding to the ATP-binding site of kinases, inhibiting phosphorylation processes that are essential for cancer cell proliferation and survival. This action leads to apoptosis and cell cycle arrest at the S and G2/M phases, as evidenced by increased BAX/Bcl-2 ratios in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, 4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine has been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound displayed dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of 4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine can be influenced by structural modifications. For example, variations in substituents on the pyrazolo or pyrimidine rings can enhance or diminish activity against specific targets. This underscores the importance of SAR studies in optimizing the efficacy of these compounds .

Case Studies

  • EGFR Inhibition : A study synthesized several derivatives of 1H-pyrazolo[3,4-d]pyrimidine that were assessed for their anti-proliferative activities against cancer cell lines. The most potent derivative (12b) exhibited significant inhibition against both wild-type and mutant EGFR .
  • Antimicrobial Evaluation : Compounds derived from pyrazolo[3,4-d]pyrimidine were tested for antibacterial properties, showing effective inhibition against S. aureus at concentrations as low as 200 µg/mL .

Comparative Analysis

CompoundActivity TypeIC50 Value (µM)Target
12bEGFR Inhibition0.016Wild-type EGFR
12bEGFR Inhibition0.236Mutant EGFR (T790M)
Compound XAntibacterial200Staphylococcus aureus

Q & A

Q. What synthetic methodologies are effective for preparing 4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?

Synthesis typically involves coupling reactions and purification techniques. For example:

  • Suzuki-Miyaura coupling : Use aryl/heteroaryl boronic acids (e.g., 4-chlorophenylboronic acid) with Pd catalysts and bases like Na₂CO₃ in DMF or DMA solvents. Purify via flash column chromatography and preparative RP-HPLC, yielding derivatives (e.g., 38–42% yields) .
  • Thiolation : React pyrazolo[3,4-d]pyrimidine-4-thione with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ and tetra-nn-butylammonium bromide in DMF, followed by recrystallization (60% yield) .

Q. How can structural characterization of these derivatives be validated?

  • NMR spectroscopy : Analyze 1^1H and 13^13C chemical shifts to confirm regiochemistry (e.g., C-3 vs. N-2 substitution) and coupling constants for stereochemical assignments .
  • HRMS : Verify molecular formulas and isotopic patterns (e.g., [M+H]+^+ peaks within 5 ppm error) .
  • X-ray crystallography : Resolve disorder in substituents (e.g., allyl groups in 4-allylsulfanyl derivatives) and confirm planarity of the pyrazolo[3,4-d]pyrimidine core .

Q. What safety protocols are critical during experimental handling?

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact, especially with toxic intermediates (e.g., benzyl chloride) .
  • Waste disposal : Segregate hazardous waste (e.g., DMF, heavy metals) and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for pyrazolo[3,4-d]pyrimidine derivatives?

  • Catalyst selection : Pd(OH)₂/C for hydrogenation or CuI/N,N-dimethylglycine for Ullmann-type couplings under inert atmospheres (e.g., Ar) .
  • Solvent systems : Use polar aprotic solvents (e.g., DMA) at 120°C for 12–24 hours to enhance reactivity .
  • Additives : Include Cs₂CO₃ as a base to deprotonate phenolic intermediates and improve nucleophilic substitution .

Q. How do structural modifications at the 7-position influence anti-parasitic activity and cytotoxicity?

  • Substituent effects : 4-Chlorophenyl groups at C-7 enhance selectivity against Trypanosoma cruzi (IC₅₀ = 64 µM) without cytotoxicity (MRC-5SV2 IC₅₀ > 64 µM). In contrast, smaller groups (e.g., methyl) reduce potency or increase toxicity .
  • Linker insertion : Oxygen/carbon spacers or thiophene substitution at C-7 abolish activity, indicating steric and electronic constraints .

Q. What methods assess metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives?

  • Liver microsome assays : Incubate compounds (5 µM) with mouse/human liver microsomes (0.5 mg/mL) and NADPH/UGT cofactors. Quantify parent compound retention via LC-MS/MS after 60 minutes. Compound 44 showed 100% stability, suggesting resistance to Phase I/II metabolism .

Q. How can contradictory data in cytotoxicity and anti-parasitic activity be resolved?

  • ABC transporter inhibition : Co-administer verapamil (8 µM) or cyclosporin A (2 µM) to block efflux pumps, improving intracellular accumulation and activity .
  • Dose-response profiling : Use resazurin-based fluorescence assays to distinguish true cytotoxicity (cell viability <50%) from static anti-parasitic effects .

Q. What crystallographic techniques elucidate molecular interactions of these compounds?

  • Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions forming R22(8)R_2^2(8) motifs) and disorder in substituents (e.g., allyl groups in 4-allylsulfanyl derivatives) .
  • Thermal ellipsoid plots : Validate anisotropic displacement parameters to confirm rigid pyrazolo[3,4-d]pyrimidine cores .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

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